4-amino-N-propyl-3-(trifluoromethyl)benzamide
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Overview
Description
4-amino-N-propyl-3-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of an amino group, a propyl group, and a trifluoromethyl group attached to a benzamide core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-propyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Nitration: The starting material, 3-(trifluoromethyl)benzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the trifluoromethyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-amino-3-(trifluoromethyl)benzoic acid is then reacted with propylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-propyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
4-amino-N-propyl-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-N-propyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-methyl-3-(trifluoromethyl)benzamide
- 4-amino-N-ethyl-3-(trifluoromethyl)benzamide
- 4-amino-N-butyl-3-(trifluoromethyl)benzamide
Uniqueness
4-amino-N-propyl-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
4-amino-N-propyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-5-16-10(17)7-3-4-9(15)8(6-7)11(12,13)14/h3-4,6H,2,5,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXCMRNOVFVZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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